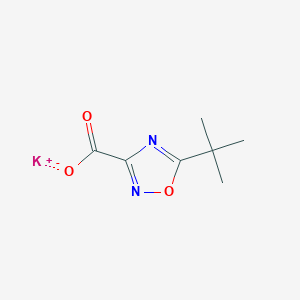
Methyl 4,4-difluoro-3,3-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4-difluoro-3,3-dimethylpentanoate, also known as DFDP, is a fluorinated methyl ester that has been widely used in scientific research. It is a colorless liquid with a molecular weight of 198.16 g/mol and a boiling point of 90-92°C. DFDP is a versatile compound that can be easily synthesized and has a wide range of applications in various fields.
Mécanisme D'action
Methyl 4,4-difluoro-3,3-dimethylpentanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to adverse effects.
Biochemical and Physiological Effects:
Methyl 4,4-difluoro-3,3-dimethylpentanoate has been shown to have a significant effect on the nervous system. It has been shown to cause convulsions and respiratory distress in animal models. Methyl 4,4-difluoro-3,3-dimethylpentanoate has also been shown to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4,4-difluoro-3,3-dimethylpentanoate has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and has a high purity. However, Methyl 4,4-difluoro-3,3-dimethylpentanoate has some limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
Methyl 4,4-difluoro-3,3-dimethylpentanoate has a wide range of potential applications in various fields, including pharmaceuticals, agrochemicals, and materials. Some of the future directions for research on Methyl 4,4-difluoro-3,3-dimethylpentanoate include the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its potential as a biomarker for disease diagnosis.
In conclusion, Methyl 4,4-difluoro-3,3-dimethylpentanoate is a versatile compound that has been widely used in scientific research. It has a wide range of applications and has been shown to have unique properties that make it useful in various fields. Further research on Methyl 4,4-difluoro-3,3-dimethylpentanoate is warranted to explore its full potential and to develop new applications for this compound.
Méthodes De Synthèse
Methyl 4,4-difluoro-3,3-dimethylpentanoate can be synthesized through a simple reaction between 4,4-difluoro-3,3-dimethylpentanoic acid and methanol in the presence of a catalyst. The reaction proceeds through the esterification of the carboxylic acid group with the hydroxyl group of methanol, resulting in the formation of Methyl 4,4-difluoro-3,3-dimethylpentanoate.
Applications De Recherche Scientifique
Methyl 4,4-difluoro-3,3-dimethylpentanoate has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Methyl 4,4-difluoro-3,3-dimethylpentanoate has also been used as a probe in NMR spectroscopy to study the conformational changes of biomolecules.
Propriétés
IUPAC Name |
methyl 4,4-difluoro-3,3-dimethylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-7(2,8(3,9)10)5-6(11)12-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXTZHWHIUWQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)



![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)

![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)